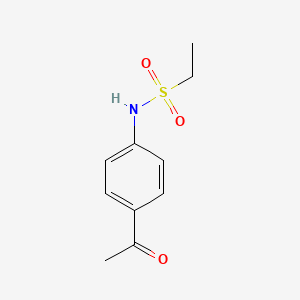

N-(4-acetylphenyl)ethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)ethane-1-sulfonamide: is an organic compound with the molecular formula C10H13NO3S It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with ethanamine . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-acetylbenzenesulfonyl chloride+ethanamine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of This compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The purification process often involves recrystallization from suitable solvents to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-acetylphenyl)ethane-1-sulfonamide: undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like or are commonly used.

Reduction: Catalysts such as or are employed.

Substitution: Electrophiles like or can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-acetylphenyl)ethane-1-sulfonamide has shown potential in the pharmaceutical industry, particularly in the development of drugs targeting various diseases:

- Alzheimer's Disease : Compounds similar to this compound are part of a family known for their ability to inhibit certain enzymes involved in the progression of Alzheimer's disease. The N-acylsulfonamide group is recognized for its biological activity, which includes the inhibition of t-RNA synthesis and prostaglandin synthesis, potentially impacting neurodegenerative conditions .

- Antimicrobial Activity : Sulfonamide derivatives have demonstrated significant antimicrobial properties. Research indicates that modifications to the sulfonamide structure can enhance efficacy against bacterial infections . The ability to inhibit bacterial folic acid synthesis makes sulfonamides a critical class of antibiotics.

Enzyme Inhibition

This compound serves as a scaffold for designing enzyme inhibitors:

- Carbonic Anhydrase Inhibition : Recent studies have focused on developing sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases such as glaucoma and epilepsy. Compounds derived from this class have been evaluated for their inhibitory effects on both human carbonic anhydrase II (hCA II) and tumor-associated hCA IX isoforms, revealing promising results in reducing tumor cell viability .

Organic Synthesis

The compound is also significant in synthetic organic chemistry:

- Synthesis of Novel Compounds : this compound can be synthesized through various methods involving acylation processes. Its structure allows it to act as a versatile building block for synthesizing more complex organic molecules. For instance, it can be used to create other sulfonamide derivatives that possess unique biological activities .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Hasegawa & Yamamoto (2007) | Alzheimer's Disease | Identified potential for N-acylsulfonamides in drug development targeting Alzheimer's-related pathways. |

| Dogruer et al. (2010) | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains, suggesting modifications could enhance activity. |

| Croitoru et al. (2004) | Enzyme Inhibition | Showed selective inhibition of COX-2 by sulfonamide derivatives, indicating potential anti-inflammatory applications. |

Mecanismo De Acción

The mechanism of action of N-(4-acetylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the sulfonamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. The exact pathways depend on the specific biological context and target.

Comparación Con Compuestos Similares

N-(4-acetylphenyl)ethane-1-sulfonamide: can be compared with similar compounds such as:

- N-(4-methylphenyl)ethane-1-sulfonamide

- N-(4-chlorophenyl)ethane-1-sulfonamide

- N-(4-nitrophenyl)ethane-1-sulfonamide

These compounds share a common ethanesulfonamide backbone but differ in the substituents on the phenyl ring. The unique acetyl group in This compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Actividad Biológica

N-(4-acetylphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to an ethane backbone and an acetylphenyl moiety. This structural configuration is significant for its interaction with biological targets, particularly carbonic anhydrases (CAs) and various cancer cell lines.

1. Inhibition of Carbonic Anhydrases

One of the primary mechanisms through which sulfonamides exert their biological effects is the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX. Research indicates that this compound demonstrates potent inhibitory activity against this enzyme, which is crucial in regulating pH levels in tumor microenvironments.

- IC50 Values : Studies have reported IC50 values for similar sulfonamide derivatives ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II .

2. Anticancer Activity

This compound has shown promising results in preclinical studies regarding its anticancer properties:

- Cell Viability Reduction : In vitro assays demonstrated that this compound reduces the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer), with significant reductions observed at specific concentrations .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, suggesting a mechanism involving programmed cell death .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

- Study on Leukemia Cells : A study reported that a related compound exhibited IC50 values of 2.97 µM against SR leukemia cells and 6.84 µM against CCRF-CEM cells, indicating potential as an anticancer agent .

- Mechanistic Insights : Another study highlighted that modifications to the sulfonamide structure could enhance inhibitory effects on CA IX and reduce tumor acidity, further supporting its therapeutic potential .

Table 1: Inhibitory Activity of this compound Analogues Against Carbonic Anhydrases

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4a | CA IX | 10.93 | High |

| 4b | CA II | 1.55 | Moderate |

| 4c | CA IX | 25.06 | High |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (Annexin V % Increase) |

|---|---|---|

| MDA-MB-231 | 5.00 | 22-fold increase |

| HT-29 | 3.50 | Significant increase |

| CCRF-CEM | 6.84 | Notable increase |

Propiedades

IUPAC Name |

N-(4-acetylphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEWVNFPYIPXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.